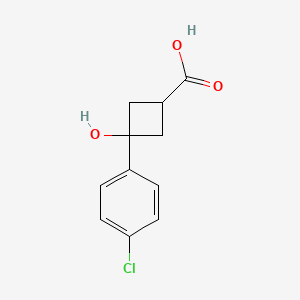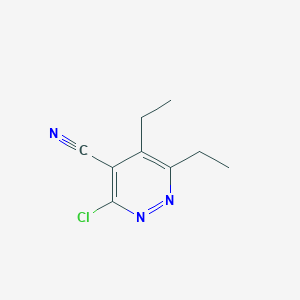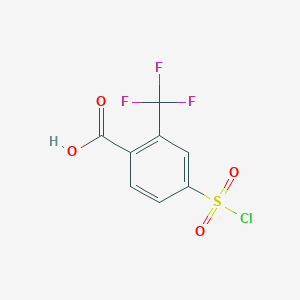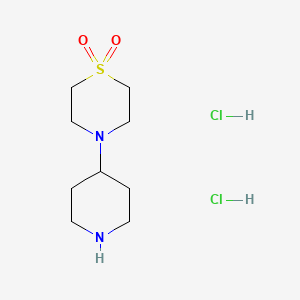
3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
概要
説明
“3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a compound that contains a cyclobutane ring, a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring provides a rigid, three-dimensional structure, while the carboxylic acid, hydroxyl, and chlorophenyl groups contribute to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid and hydroxyl groups are capable of participating in acid-base reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties. The compound’s solubility, melting point, boiling point, and other properties would also depend on its specific structure .
科学的研究の応用
Photochemical Reactivity in the Crystalline Phase
The photochemical reactivity of chloro-substituted trans-stilbene carboxylic acids and their derivatives, including compounds structurally related to 3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, has been studied. These compounds, when excited at the longest wavelength absorption band, predominantly undergo dimerization, forming substituted cyclobutane systems. The study focuses on the photoreactivity and the configuration of product molecules, influenced by molecular structure and packing modes in the crystalline phase (Brune et al., 1994).
Synthesis of Hydroxy Derivatives and Stereochemistry
The synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, structurally related to the compound , demonstrates the use of highly selective photochemical reactions. These processes, involving [2 + 2]-photocycloaddition reactions and consecutive regioselective steps, highlight the importance of stereochemistry and endo-selectivity in the synthesis of cyclobutane derivatives (Chang et al., 2018).
Improved Synthesis Techniques and Radioisotope Labeling
The compound 1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), closely related to the chemical , has seen improvements in its precursor synthesis and has been used in tumor imaging with positron emission tomography. The high stereoselectivity and suitability for large-scale preparations, coupled with an automated radiosynthesis technique, demonstrate the compound's potential in medical imaging applications (McConathy et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBXWHHAZRVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)


![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)


![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)


![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)
